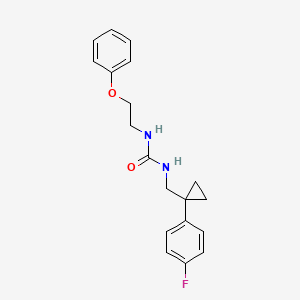

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c20-16-8-6-15(7-9-16)19(10-11-19)14-22-18(23)21-12-13-24-17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMQOJKQHGXYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a urea derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure comprises a cyclopropyl group, a phenyl group substituted with fluorine, and a phenoxyethyl moiety, which are key to its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various strains of bacteria.

- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which is crucial for mitigating oxidative stress in biological systems.

- Neuropharmacological Effects : Research suggests that it may influence neurotransmitter systems, particularly in relation to dopamine transport.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

These results indicate that the compound shows significant potency against Staphylococcus aureus, a common pathogen associated with skin infections.

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Results

These values suggest that the compound has moderate antioxidant activity, making it a candidate for further investigation in oxidative stress-related conditions.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has indicated its potential as a dopamine transporter (DAT) inhibitor. In preclinical models, it has been shown to alter the reinforcing effects of psychostimulants such as cocaine and methamphetamine.

Table 3: DAT Inhibition Data

This inhibition suggests a possible therapeutic role in treating substance use disorders.

Case Studies

Several case studies have explored the biological activity of similar compounds with structural analogs. For instance, derivatives with varying substitutions on the phenyl or cyclopropyl groups have shown enhanced activities or altered selectivity profiles.

Notable Case Study

A study conducted on structurally related compounds demonstrated that modifications to the urea moiety significantly affected both antibacterial and antioxidant activities. The findings highlight the importance of structural optimization in enhancing biological efficacy.

Comparison with Similar Compounds

a. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

- Substituents: A pyrrole-2-carbonylphenyl group replaces the cyclopropylmethyl-fluorophenyl moiety, while the 4-methoxyphenyl group contrasts with the phenoxyethyl chain in the target compound.

- Synthesis: Achieved via a one-step carbonylation using triphosgene (72% yield) or a two-step carbamate intermediate route. The methoxy group may enhance polarity compared to the phenoxyethyl group in the target compound .

b. 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea ()

- Substituents: A 3-phenylpropyl chain and diisopropyl groups introduce bulkier hydrophobic regions, differing from the target’s cyclopropyl and phenoxyethyl groups.

- Synthesis : Prepared via substitution reactions in DMF, though yields are unspecified. The diisopropyl groups likely reduce solubility compared to the target’s less sterically hindered structure .

c. Chalcone Derivatives with 4-Fluorophenyl Groups ()

- Their crystallographic data reveal dihedral angles between aromatic rings (7.14°–56.26°), suggesting conformational flexibility that could influence urea analogs’ binding modes .

Physicochemical Properties

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Discussion

The target compound’s unique combination of a cyclopropylmethyl-fluorophenyl group and phenoxyethyl chain distinguishes it from analogs with methoxyphenyl, pyrrole-carbonyl, or bulky alkyl substituents. Key findings include:

- Synthetic Efficiency : The one-step carbonylation method in (72% yield) could be adapted for the target compound by substituting 4-fluorophenylcyclopropylmethylamine for 4-methoxyaniline .

- Solubility Trade-offs: The phenoxyethyl group likely improves solubility over purely aromatic substituents but may reduce it compared to methoxy groups.

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps and challenges in synthesizing 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea, and how can reaction yields be optimized? A: Synthesis typically involves multi-step reactions, including:

- Cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions for the 1-(4-fluorophenyl)cyclopropyl moiety .

- Urea bond formation by reacting an isocyanate intermediate (e.g., 2-phenoxyethyl isocyanate) with a primary amine (e.g., (1-(4-fluorophenyl)cyclopropyl)methylamine) under anhydrous conditions .

Key challenges : Competing side reactions (e.g., dimerization of intermediates) and moisture sensitivity. Optimization strategies include: - Using coupling agents like carbodiimides (e.g., DCC) to enhance urea bond formation efficiency .

- Purification via column chromatography or recrystallization to isolate high-purity products .

Characterization requires NMR (e.g., H, C) for structural confirmation and HPLC-MS for purity assessment (>95%) .

Structural and Conformational Analysis

Q: How do computational methods (e.g., DFT, molecular docking) aid in predicting the conformational stability and target interactions of this compound? A:

- Density Functional Theory (DFT) calculates bond angles and torsional strain in the cyclopropane ring, revealing steric constraints that affect reactivity .

- Molecular docking predicts binding affinities to targets like orexin receptors (e.g., OX1R/OX2R), where the fluorophenyl group may engage in π-π interactions with aromatic residues .

- X-ray crystallography (if available) validates the spatial arrangement of the phenoxyethyl chain, which influences solubility and membrane permeability .

Biological Activity and Mechanism

Q: What in vitro assays are recommended to evaluate this compound’s pharmacological potential, and how do structural modifications impact activity? A:

- Enzyme inhibition assays : Test against kinases (e.g., JAK2) or GPCRs (e.g., orexin receptors) using fluorescence polarization or radioligand binding .

- Cytotoxicity profiling : Measure IC values in cancer cell lines (e.g., HCT-116, A549) via MTT assays. Structural analogs show IC ranges of 1.1–2.0 µM, linked to apoptosis induction .

SAR Insights : - Fluorophenyl group : Enhances metabolic stability and target selectivity via hydrophobic interactions .

- Phenoxyethyl chain : Increasing chain length improves solubility but may reduce blood-brain barrier penetration .

Advanced Data Contradictions

Q: How can researchers reconcile conflicting data on this compound’s efficacy across different in vitro models? A: Discrepancies often arise from:

- Cell line variability : Differences in receptor expression (e.g., OX1R in neuronal vs. cancer cells) .

- Assay conditions : pH, serum proteins, or solvent (DMSO) concentrations affecting compound stability .

Mitigation strategies : - Use orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .

- Standardize protocols (e.g., CLSI guidelines) for reproducibility .

Pharmacokinetic Profiling

Q: What methodologies are used to assess ADMET properties, and what are the key limitations? A:

- In vitro microsomal stability assays : Human liver microsomes quantify metabolic half-life (t). Fluorinated analogs show t >60 min due to CYP450 resistance .

- Caco-2 permeability assays : Predict intestinal absorption. LogP values >3.0 (calculated via ChemDraw) suggest moderate permeability but potential solubility issues .

Limitations : In vitro models may underestimate in vivo BBB penetration or protein binding effects .

Target Validation and Pathway Analysis

Q: How can CRISPR/Cas9 or siRNA knockdown validate hypothesized molecular targets? A:

- CRISPR knockout models : Delete orexin receptors in cell lines to confirm loss of compound activity (e.g., reduced cAMP signaling) .

- Pathway enrichment analysis : RNA-seq data post-treatment identifies dysregulated pathways (e.g., MAPK/ERK), validated via Western blot for phospho-proteins .

Future Research Directions

Q: What understudied aspects of this compound warrant further investigation? A:

- In vivo efficacy : Rodent models of narcolepsy or obesity to test orexin receptor modulation .

- Prodrug development : Esterification of the urea group to enhance oral bioavailability .

- Polypharmacology : Screen off-target effects using panels like Eurofins CEREP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.